2,3-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Description
2,3-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based carboxylate ester featuring a substituted aromatic ring and a sulfur-containing functional group. The compound’s structure includes a pyrimidine core with a chlorine atom at position 5, a methylsulfanyl group at position 2, and a 2,3-dimethylphenyl ester moiety at position 3.
Properties
IUPAC Name |
(2,3-dimethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8-5-4-6-11(9(8)2)19-13(18)12-10(15)7-16-14(17-12)20-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMAGCNJGDYRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=NC(=NC=C2Cl)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 283.75 g/mol
The compound features a pyrimidine ring substituted with a dimethylphenyl group and a methylsulfanyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | MRSA | Moderate |
| Related Pyrimidines | E. coli | Significant |
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds similar to this compound have been shown to arrest the cell cycle at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 10 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial efficacy. The findings indicated that the presence of chloro and methylsulfanyl groups enhances the activity against Gram-positive bacteria .
- Anticancer Evaluation : Research conducted on a series of pyrimidine derivatives showed that those with a similar structure to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .
The biological activity of this compound can be attributed to various mechanisms:
- DNA Intercalation : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell metabolism and proliferation.
Comparison with Similar Compounds
SBI-115 (Mtolyl 5-Chloro-2-[Ethylsulfonyl]Pyrimidine-4-Carboxylate)
- Key Differences: Position 2 Substituent: Ethylsulfonyl (‒SO₂C₂H₅) vs. methylsulfanyl (‒SCH₃) in the target compound. Ester Group: Mtolyl (likely methyl-substituted tolyl) vs. 2,3-dimethylphenyl. The additional methyl group in mtolyl may increase lipophilicity, affecting membrane permeability. Biological Relevance: SBI-115 is cited in experimental contexts, suggesting its utility in biochemical studies, possibly as a kinase inhibitor or enzyme modulator.
Chloroacetamide Derivatives (e.g., Alachlor, Pretilachlor)
- Structural Contrast : These compounds are acetamides (‒N–CO–CH₂Cl) rather than carboxylates. For example, alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) shares a chloro-substituted aromatic ring but lacks the pyrimidine core.
- Functional Implications : Chloroacetamides are primarily herbicides targeting weed germination, whereas pyrimidine carboxylates may exhibit broader modes of action, such as interfering with nucleotide synthesis.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The methylsulfanyl group in the target compound is less polar than the ethylsulfonyl group in SBI-115, which may reduce solubility but improve cell membrane penetration. Computational modeling could predict binding affinities to target enzymes like acetyl-CoA carboxylase (common in herbicide research).
- Biological Activity : While direct studies on the target compound are lacking, SBI-115’s inclusion in experimental pipelines suggests that pyrimidine carboxylates with sulfonyl/sulfanyl groups are prioritized for high-throughput screening in drug discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate with high purity?
- Methodology :
-
Multi-step synthesis : Begin with functionalization of the pyrimidine core. For example, introduce the 5-chloro and methylsulfanyl groups via nucleophilic substitution under anhydrous conditions using sodium hydride (NaH) as a base in dimethylformamide (DMF) .
-
Esterification : React the pyrimidine-4-carboxylic acid intermediate with 2,3-dimethylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
-
Optimization : Control reaction temperature (typically 60–80°C) and solvent polarity to minimize side reactions. Use HPLC to monitor intermediate purity .
- Critical Parameters :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF, DCM | Enhances solubility |
| Catalysts | NaH, EDCI | Facilitates substitution/esterification |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for H; δ 160–170 ppm for C=O), methylsulfanyl group (δ 2.5 ppm for SCH3), and 2,3-dimethylphenyl substituents (δ 2.2–2.4 ppm for CH3) .
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and verify stereochemistry, particularly for chiral intermediates .
Q. How can researchers ensure purity during synthesis?
- Chromatographic Methods :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for pyrimidine absorption .
- TLC : Hexane/ethyl acetate (3:1) to track reaction progress .
- Recrystallization : Purify the final product using ethanol or ethyl acetate to remove unreacted starting materials .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to distinguish overlapping signals .
- Crystallographic Refinement : If X-ray data conflicts with NMR, prioritize crystallography for unambiguous confirmation .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the pyrimidine core and methylsulfanyl group for hydrogen bonding and hydrophobic contacts .
- QSAR Studies : Correlate substituent electronegativity (e.g., chloro vs. methyl) with bioactivity using Hammett constants .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
Q. What reaction mechanisms govern the compound’s stability under varying pH conditions?
- Acidic Conditions : Protonation of the pyrimidine nitrogen leads to ring-opening; monitor via UV-Vis spectroscopy at pH < 3 .
- Basic Conditions : Hydrolysis of the ester group occurs above pH 10, forming the carboxylic acid. Use LC-MS to detect degradation products .
- Kinetic Studies : Determine rate constants (k) at different pH levels to model degradation pathways .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?
- Derivative Synthesis : Replace the methylsulfanyl group with sulfonyl or amino groups to modulate solubility and target affinity .
- Bioassay Testing : Screen derivatives against cancer cell lines (e.g., MCF-7) and compare IC50 values .
- Data Analysis :
| Derivative | Modification | IC50 (μM) |
|---|---|---|
| Parent Compound | None | 12.5 |
| Sulfonyl Analog | SCH3 → SO2CH3 | 8.2 |
| Amino Analog | SCH3 → NH2 | 18.7 |
Key Considerations for Experimental Design
- Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate force field parameters or validate assays with positive controls .
- Scalability : Pilot-scale reactions (1–10 g) require reflux conditions and gradient HPLC for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
